molecular formula C35H30N4O7S B2416943 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide CAS No. 688062-04-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide

Cat. No.: B2416943
CAS No.: 688062-04-6
M. Wt: 650.71
InChI Key: LEPLGXLBQIOWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N4O7S/c1-2-21-5-10-25(11-6-21)37-32(40)18-47-35-38-27-15-31-30(45-20-46-31)14-26(27)34(42)39(35)17-22-3-8-24(9-4-22)33(41)36-16-23-7-12-28-29(13-23)44-19-43-28/h3-15H,2,16-20H2,1H3,(H,36,41)(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPLGXLBQIOWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide include other benzamide derivatives and quinazolinone compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer distinct reactivity and biological activity

Biological Activity

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a quinazoline structure that contribute to its biological properties. Its chemical formula is C24H25N3O5SC_{24}H_{25}N_3O_5S with a molecular weight of approximately 463.54 g/mol. The presence of various functional groups suggests diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The quinazoline derivative is known for its role as a kinase inhibitor, particularly against Src family kinases (SFKs), which are implicated in cancer progression. In vitro studies have shown that compounds with similar structures can inhibit SFKs at low nanomolar concentrations, leading to decreased tumor growth in xenograft models .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study reported that derivatives of this compound displayed high selectivity for SFKs over other kinases, enhancing their potential as targeted cancer therapies .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. Comparative studies with conventional antibiotics showed that this compound had a minimum inhibitory concentration (MIC) comparable to established drugs like ciprofloxacin .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in a pancreatic cancer model. The results showed that oral administration led to significant tumor size reduction and improved survival rates in treated animals compared to controls .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity against several strains of bacteria and fungi. The compound exhibited varying degrees of effectiveness, with some derivatives showing superior activity compared to traditional antifungal agents .

Data Table: Biological Activities

Activity Type Target Organism/Cell Line Effect Observed Reference
AnticancerPancreatic cancer cellsReduced proliferation; increased apoptosis
AntimicrobialGram-positive bacteriaInhibition of growth
AntimicrobialGram-negative bacteriaInhibition of growth

Q & A

Q. Example Data from Analogous Syntheses

Compound ClassYield (%)SolventRefinement Method
Benzoxazole derivatives35–65ChloroformEthanol recrystallization
Isobenzofuro-oxazol-2-yl amides9.5–63.4EthanolColumn chromatography

Basic: What spectroscopic and analytical methods are critical for validating the compound’s structure?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and quinazolinone (δ 8.2–8.5 ppm for aromatic protons) .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₃₂H₂₈N₄O₆S requires m/z 621.1752) .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N values (e.g., ±0.3% deviation) .

Advanced: How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for this compound?

Methodological Answer:
AI integration enables:

  • Parameter Screening : Train models on reaction datasets (e.g., temperature, solvent polarity) to predict optimal conditions for sulfanyl-quinazolinone coupling .
  • Real-Time Adjustments : Deploy AI-powered sensors to monitor reaction progress via FTIR or Raman spectroscopy, dynamically adjusting reflux duration or reagent stoichiometry .
  • Molecular Dynamics (MD) Simulations : Simulate intermediate stability to identify kinetic bottlenecks (e.g., using GROMACS with CHARMM force fields) .

Advanced: How to resolve contradictions in pharmacological data (e.g., variable enzyme inhibition results)?

Methodological Answer:
Address discrepancies through:

  • Theoretical Frameworks : Link data to receptor-binding hypotheses (e.g., docking studies to verify interactions with kinase active sites) .
  • Dose-Response Studies : Perform IC₅₀ assays across 3+ biological replicates, controlling for cell-line variability .
  • Meta-Analysis : Compare results with structurally similar benzoxazole derivatives (e.g., UK-1 analogs) to identify substituent-specific trends .

Q. Example Workflow

Hypothesis : The 4-ethylphenyl carbamoyl group modulates solubility, affecting bioavailability.

Testing : Measure logP (HPLC) and correlate with IC₅₀ in cell-based assays.

Refinement : Introduce polar substituents (e.g., -OH, -CO₂H) to enhance solubility and retest .

Advanced: What computational strategies predict the compound’s binding affinity to target proteins?

Methodological Answer:
Combine:

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR or PARP-1, focusing on hydrogen bonds with the benzamide carbonyl .
  • MD Simulations (100 ns) : Assess binding stability in explicit solvent (e.g., TIP3P water) using AMBER22 .
  • Free Energy Calculations : Apply MM-GBSA to quantify ΔG binding, prioritizing residues with >2 kcal/mol contribution .

Q. Key Parameters for Docking

SoftwareGrid Box Center (Å)Exhaustiveness
AutoDock Vinax=15.2, y=10.5, z=20.832

Advanced: How to design a stability study for this compound under physiological conditions?

Methodological Answer:

  • pH-Variation Assays : Incubate at pH 2.0 (simulated gastric fluid) and 7.4 (blood) for 24–72 hours, monitoring degradation via HPLC .
  • Oxidative Stress Testing : Expose to 0.1% H₂O₂, analyzing sulfoxide formation by LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability for storage) .

Advanced: What strategies differentiate between isomeric byproducts during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a CHIRALPAK IC-3 column (3 µm, 4.6 × 150 mm) with hexane/ethanol (85:15) to resolve diastereomers .
  • NOESY NMR : Identify spatial proximity of benzodioxole methylene protons to confirm regiochemistry .
  • X-ray Crystallography : Resolve crystal structures of intermediates to assign absolute configurations .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., HDAC6) in cell lines and measure resistance to the compound .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment (p<0.05, fold-change >2) .
  • SPR Biosensing : Quantify binding kinetics (ka/kd) to immobilized recombinant proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.